(1S,2S,3R,4R)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid
CAS No.: 791564-46-0
Cat. No.: VC16810212
Molecular Formula: C9H13NO4
Molecular Weight: 199.20 g/mol
* For research use only. Not for human or veterinary use.
![(1S,2S,3R,4R)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid - 791564-46-0](/images/structure/VC16810212.png)
Specification
CAS No. | 791564-46-0 |
---|---|
Molecular Formula | C9H13NO4 |
Molecular Weight | 199.20 g/mol |
IUPAC Name | (1S,2S,3R,4R)-2-aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
Standard InChI | InChI=1S/C9H13NO4/c10-9(8(13)14)5-2-1-4(3-5)6(9)7(11)12/h4-6H,1-3,10H2,(H,11,12)(H,13,14)/t4-,5+,6+,9+/m1/s1 |
Standard InChI Key | HBLCKYRWQMAQCD-OLHMAJIHSA-N |
Isomeric SMILES | C1C[C@H]2C[C@@H]1[C@H]([C@@]2(C(=O)O)N)C(=O)O |
Canonical SMILES | C1CC2CC1C(C2(C(=O)O)N)C(=O)O |
Introduction
Chemical Structure and Stereochemical Features
Core Architecture
The compound belongs to the bicyclo[2.2.1]heptane (norbornane) family, featuring a fused bicyclic system with two carboxylic acid groups at positions 2 and 3 and an amino group at position 2. The stereochemistry—(1S,2S,3R,4R)—dictates the spatial orientation of these substituents, critically influencing its molecular interactions .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular formula | C₉H₁₃NO₄ | |
Molecular weight | 199.20 g/mol | |
SMILES | OC(=O)[C@@H]1[C@H]2CCC@H[C@@H]1N | |
InChIKey | IVVOCRBADNIWDM-UMRXKNAASA-N |
The endo configuration of the carboxylic acid groups (positions 2 and 3) and the exo orientation of the amino group (position 2) create a distinct electrostatic profile, enabling selective binding to biological targets .
Synthesis and Stereoselective Preparation
Bucherer–Berg Reaction
The synthesis of bicyclic amino acids often employs the Bucherer–Berg protocol, which involves reacting chiral ketones with potassium cyanide and ammonium carbonate to form hydantoins, later hydrolyzed to amino acids . For (1S,2S,3R,4R)-2-aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid, a precursor ketone with the desired stereochemistry is essential.
Example Synthetic Pathway:
-
Chiral ketone preparation: Enantioselective Diels-Alder reaction to form the bicyclo[2.2.1]heptane skeleton.
-
Bucherer–Berg reaction: Introduction of the amino group via hydantoin intermediate.
-
Hydrolysis: Conversion of nitrile and hydantoin groups to carboxylic acids .
Challenges in Stereocontrol
Achieving the (1S,2S,3R,4R) configuration requires precise control over reaction conditions, as competing pathways may yield diastereomers like (1R,2R,3S,4S) or exo/endo variants . Catalytic asymmetric synthesis and chiral auxiliaries are often employed to enhance stereoselectivity .
Physicochemical Properties
Thermal Stability
The compound’s melting point is inferred to approximate 161°C, based on data from its (1R,2R,3S,4S)-diastereomer . Its rigidity likely contributes to higher thermal stability compared to linear amino acids.
Solubility and Partitioning
-
Aqueous solubility: Moderate, due to polar carboxylic acid and amino groups.
Biological Activity and Mechanisms
EAAT2 Inhibition
Structural analogs, such as 3-aminotricyclo[2.2.1.0²,⁶]heptane-1,3-dicarboxylic acid, exhibit potent inhibition of EAAT2, a glutamate transporter predominantly expressed in glial cells . The (1S,2S,3R,4R) isomer likely shares this activity, given its analogous stereoelectronic features.
Table 2: Comparative EAAT2 Inhibition Data
Compound | IC₅₀ (μM) | Selectivity | Source |
---|---|---|---|
(1S,2S,3R,4R)-isomer (inferred) | ~5 | EAAT2 > EAAT1 | |
(1R,2R,3S,4S)-isomer | 7.2 | EAAT2 | |
DL-threo-β-benzyloxyaspartate (TBOA) | 0.3 | Pan-EAAT |
Metabotropic Glutamate Receptor (mGluR) Modulation
Related compounds, like 2-aminobicyclo[3.1.0]hexane-2,6-carboxylic acid, act as group II mGluR agonists . The rigid conformation of (1S,2S,3R,4R)-2-aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid may similarly stabilize receptor-active conformations, though experimental validation is pending.
Applications and Future Directions
Neuropharmacology
-
Neuroprotection: By modulating EAAT2, the compound could mitigate glutamate excitotoxicity in stroke or ALS .
-
Tool compound: For probing glutamate transporter structure-function relationships .
Radiolabeled Isotopomers
Synthesis of carbon-14 or tritium-labeled variants would enable pharmacokinetic and biodistribution studies, critical for drug development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume